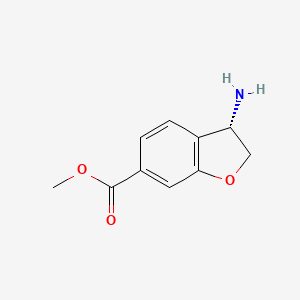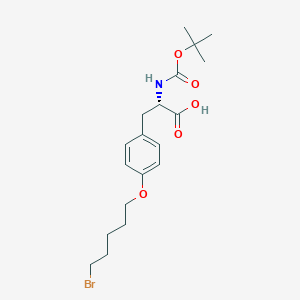
N-Boc-O-(5-bromopentyl)-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-O-(5-bromopentyl)-L-tyrosine is a synthetic derivative of the amino acid tyrosine It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 5-bromopentyl group attached to the oxygen atom of the tyrosine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(5-bromopentyl)-L-tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation of the Hydroxyl Group: The hydroxyl group of the protected tyrosine is then alkylated with 5-bromopentyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-O-(5-bromopentyl)-L-tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromopentyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are new derivatives of this compound with different substituents replacing the bromine atom.
Deprotection Reactions: The major product is the free amine form of O-(5-bromopentyl)-L-tyrosine.
Wissenschaftliche Forschungsanwendungen
N-Boc-O-(5-bromopentyl)-L-tyrosine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics, where the Boc group serves as a temporary protecting group for the amino functionality.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of tyrosine-based inhibitors or modulators of biological pathways.
Bioconjugation: The 5-bromopentyl group allows for further functionalization, making it useful in bioconjugation strategies to attach biomolecules or probes to peptides or proteins.
Wirkmechanismus
The mechanism of action of N-Boc-O-(5-bromopentyl)-L-tyrosine depends on its specific application. In peptide synthesis, the Boc group protects the amino group during coupling reactions and is later removed to reveal the free amine. In medicinal chemistry, the compound’s biological activity would depend on the nature of the substituents and the target proteins or enzymes it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-L-tyrosine: This compound lacks the 5-bromopentyl group and is commonly used in peptide synthesis.
O-(5-bromopentyl)-L-tyrosine: This compound lacks the Boc protecting group and can be used in different synthetic applications.
Uniqueness
N-Boc-O-(5-bromopentyl)-L-tyrosine is unique due to the presence of both the Boc protecting group and the 5-bromopentyl group. This dual functionality allows for selective reactions at different sites, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C19H28BrNO5 |
|---|---|
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
(2S)-3-[4-(5-bromopentoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H28BrNO5/c1-19(2,3)26-18(24)21-16(17(22)23)13-14-7-9-15(10-8-14)25-12-6-4-5-11-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,21,24)(H,22,23)/t16-/m0/s1 |
InChI-Schlüssel |
FKGBJKBBTRGJQD-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCCBr)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCCCBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
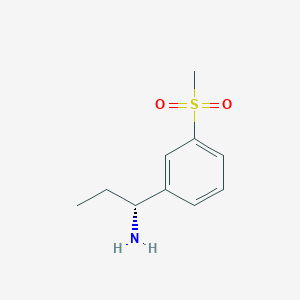
![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
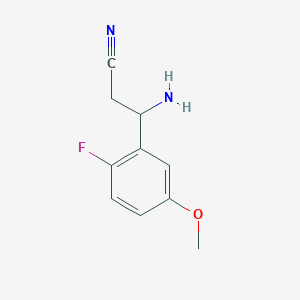
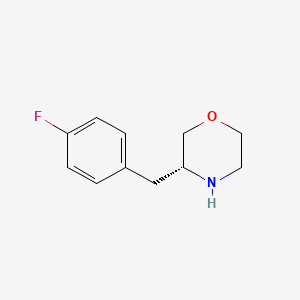
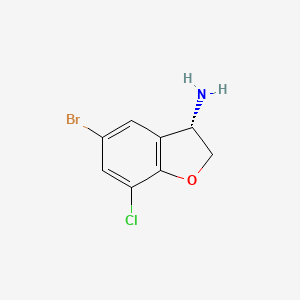

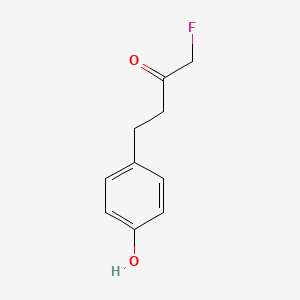
![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)

![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
